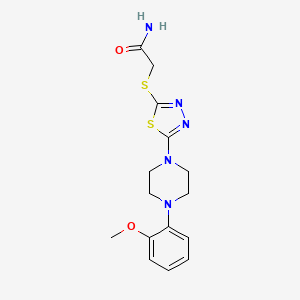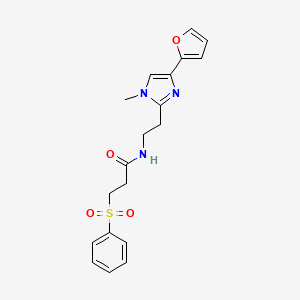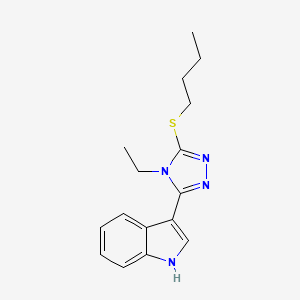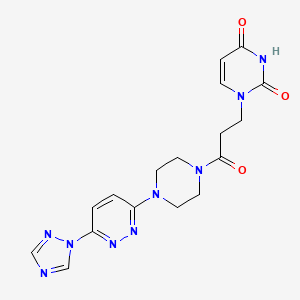![molecular formula C15H16N4O2S B2940577 4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine CAS No. 872987-40-1](/img/structure/B2940577.png)
4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the pyridazinone family and possesses unique chemical properties that make it a promising candidate for various biomedical applications.
Mecanismo De Acción
The mechanism of action of 4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine is not well understood. However, it is believed that this compound may exert its therapeutic effects by modulating various signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that 4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine can modulate the expression of various genes and proteins in the body. This compound has been shown to inhibit the expression of inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory effects. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine in lab experiments is its potent therapeutic effects. This compound has been shown to be effective in treating various diseases, making it a promising candidate for further research. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for research on 4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine. One potential direction is to investigate its potential as a treatment for other diseases, such as autoimmune disorders or neurodegenerative diseases. Another direction is to explore the mechanism of action of this compound in more detail, which may lead to the development of more effective therapies. Additionally, future research could focus on optimizing the synthesis method for this compound, which may make it more accessible for use in lab experiments.
Métodos De Síntesis
The synthesis of 4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine involves the reaction of 4-bromo-2-chloropyridazine with 4-aminopyridine to form 4-(6-pyridin-4-ylpyridazin-3-yl)amine. This is then reacted with thioacetic acid to form the final product.
Aplicaciones Científicas De Investigación
Several studies have investigated the potential therapeutic applications of 4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine. One study found that this compound has potent anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis. Another study showed that this compound has anticancer properties and may be effective in the treatment of various types of cancer.
Propiedades
IUPAC Name |
1-morpholin-4-yl-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-15(19-7-9-21-10-8-19)11-22-14-2-1-13(17-18-14)12-3-5-16-6-4-12/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIMRIWMCDQZTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-yl-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyano-3-ethyl-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline](/img/structure/B2940494.png)
![3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic Acid](/img/structure/B2940495.png)

![ethyl 4-[3-[(5E)-5-[3-[3-(4-ethoxycarbonylanilino)-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoate](/img/structure/B2940499.png)
![7-(4-Chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2940500.png)





![2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione](/img/structure/B2940510.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2940513.png)
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2940515.png)
